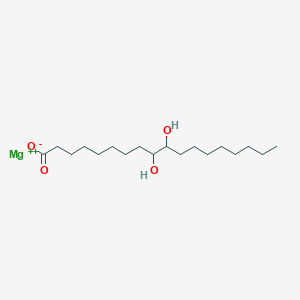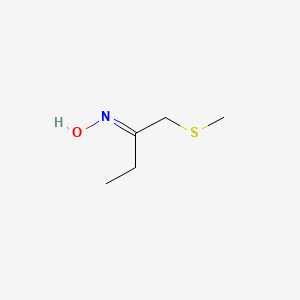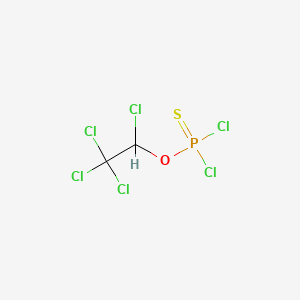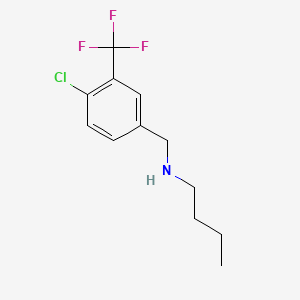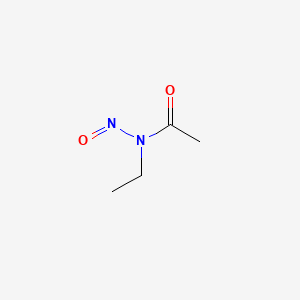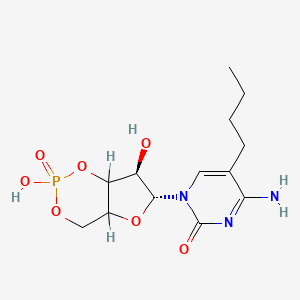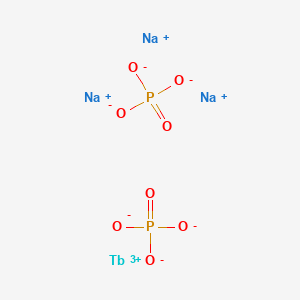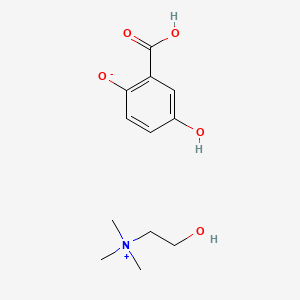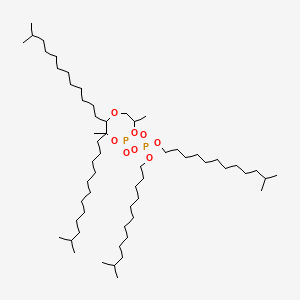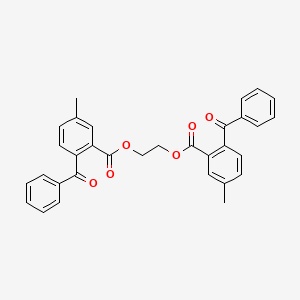
1,2-Ethylene 2-benzoyl-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Ethylene 2-benzoyl-5-methylbenzoate is an organic compound with the molecular formula C32H26O6 and a molecular weight of 506.55 g/mol . This compound is known for its unique structure, which includes both benzoyl and methylbenzoate groups, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethylene 2-benzoyl-5-methylbenzoate typically involves the esterification of 2-benzoyl-5-methylbenzoic acid with ethylene glycol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1,2-Ethylene 2-benzoyl-5-methylbenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl group, using reagents like sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
Scientific Research Applications
1,2-Ethylene 2-benzoyl-5-methylbenzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Ethylene 2-benzoyl-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The benzoyl group can participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The compound’s unique structure allows it to interact with multiple targets, leading to diverse biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Ethylene 2-benzoylbenzoate: Lacks the methyl group, which may affect its reactivity and biological activity.
1,2-Ethylene 2-methylbenzoate: Lacks the benzoyl group, resulting in different chemical properties and applications.
1,2-Ethylene 2-benzoyl-4-methylbenzoate: Similar structure but with a different position of the methyl group, leading to variations in reactivity and biological effects.
Uniqueness
1,2-Ethylene 2-benzoyl-5-methylbenzoate is unique due to the presence of both benzoyl and methylbenzoate groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
85409-81-0 |
|---|---|
Molecular Formula |
C32H26O6 |
Molecular Weight |
506.5 g/mol |
IUPAC Name |
2-(2-benzoyl-5-methylbenzoyl)oxyethyl 2-benzoyl-5-methylbenzoate |
InChI |
InChI=1S/C32H26O6/c1-21-13-15-25(29(33)23-9-5-3-6-10-23)27(19-21)31(35)37-17-18-38-32(36)28-20-22(2)14-16-26(28)30(34)24-11-7-4-8-12-24/h3-16,19-20H,17-18H2,1-2H3 |
InChI Key |
BFJNXIGQAFHHBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)C(=O)OCCOC(=O)C3=C(C=CC(=C3)C)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


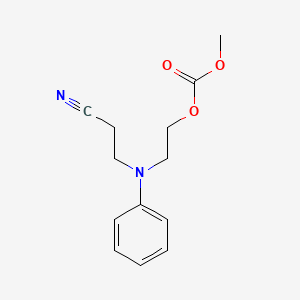
![N-methyl-5-nitro-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12662297.png)
